2-(2-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide
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Description
2-(2-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide, also known as MPMPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPMPA belongs to the class of acetamide derivatives and has been studied for its ability to inhibit certain enzymes and receptors in the body.
Scientific Research Applications
Comparative Metabolism in Herbicides
The chloroacetamide herbicides, such as acetochlor and metolachlor, which are structurally similar to 2-(2-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide, are extensively studied for their metabolism in liver microsomes. These compounds, including acetochlor (2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methyl-phenyl)-acetamide) and metolachlor (2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide), demonstrate complex metabolic pathways leading to potential carcinogenic products in both human and rat liver microsomes. These studies are crucial for understanding the biochemical impact of these herbicides on mammalian systems (Coleman et al., 2000).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds, such as 2-amino-6-alkyl-4-aryl-4,5-dihydronicotinonitriles, is a significant area of research. These compounds can be synthesized through the condensation of malononitrile, salicylaldehyde, and aliphatic ketones, a process relevant to the chemistry of this compound. Such syntheses contribute to pharmaceutical and dye industries (Sakurai et al., 1973).
Green Synthesis Methods
The green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, using a novel Pd/C catalyst, highlights the advancement in environmentally friendly chemical processes. This research is relevant to the synthesis of this compound, as it focuses on reducing the environmental impact of chemical synthesis, especially in the production of dyes and pharmaceuticals (Zhang Qun-feng, 2008).
Amide Derivatives in Molecular Structures
The study of different spatial orientations of amide derivatives, like N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, plays a crucial role in understanding molecular interactions and self-assembly. This research is relevant for designing drugs and materials where precise molecular orientation is critical (Kalita et al., 2010).
Soil Interaction and Herbicidal Activity
Research on the adsorption and efficacy of herbicides like alachlor and metolachlor, which share structural similarities with this compound, provides insights into their environmental impact. Understanding their interaction with soil and biological activity is crucial for developing safe agricultural practices (Banks & Robinson, 1986).
properties
IUPAC Name |
2-(2-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-19-11-6-4-3-5-10(11)7-13(18)17-12-8-14(20-2)16-9-15-12/h3-6,8-9H,7H2,1-2H3,(H,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMZYIWQHGVFHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC(=NC=N2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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